Product packaging for Taurodeoxycholate(Cat. No.:)

Taurodeoxycholate

Cat. No.: B1243834
M. Wt: 498.7 g/mol
InChI Key: AWDRATDZQPNJFN-VAYUFCLWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Endogenous Bile Acid Biology

Bile acids are a family of steroid molecules synthesized from cholesterol in the liver of vertebrates. mbl.or.krgenome.jp These amphipathic compounds play crucial roles in the digestion and absorption of dietary fats and fat-soluble vitamins by acting as detergents that help solubilize hydrophobic substances. mbl.or.krfrontiersin.org Beyond their function in digestion, bile acids are now recognized as important signaling molecules with systemic endocrine functions, regulating their own synthesis and transport, as well as lipid, glucose, and energy homeostasis. e-dmj.orgembopress.org

Bile acids are categorized as either primary or secondary. The primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized directly from cholesterol in hepatocytes. mdpi.comnih.gov Upon secretion into the intestine, these primary bile acids can be metabolized by the gut microbiota into secondary bile acids, principally deoxycholic acid (DCA) and lithocholic acid (LCA). frontiersin.orgnih.gov

To increase their water solubility and prevent passive reabsorption in the upper intestine, both primary and secondary bile acids are conjugated in the liver with the amino acids glycine (B1666218) or taurine (B1682933). mdpi.comwikipedia.org This conjugation process forms bile salts. Taurodeoxycholate (TDCA) is a prominent example of a conjugated secondary bile acid, formed from the conjugation of deoxycholic acid with taurine. medchemexpress.comnih.gov Its presence and concentration in the bile acid pool are a result of the interplay between hepatic synthesis, intestinal bacterial metabolism, and enterohepatic circulation. frontiersin.orgnih.gov

Biosynthesis and Endogenous Formation of this compound

The formation of this compound is a multi-step process involving both host and microbial enzymatic activities, culminating in the liver.

The direct precursor to this compound is deoxycholic acid (DCA), a secondary bile acid. nih.gov The journey to forming DCA begins with the primary bile acid, cholic acid. youtube.com Cholic acid is synthesized from cholesterol in the liver via the classic pathway, a series of enzymatic reactions with cholesterol 7α-hydroxylase (CYP7A1) as the rate-limiting enzyme. youtube.comnih.gov

Once synthesized, cholic acid is conjugated with taurine or glycine and secreted into the small intestine as part of the bile. mdpi.comwikipedia.org In the distal small intestine and colon, gut bacteria, primarily from the Clostridium genus, act on the conjugated cholic acid. mdpi.com The first step is deconjugation, catalyzed by bile salt hydrolases (BSH), which removes the amino acid moiety. mbl.or.kruniprot.org The resulting unconjugated cholic acid then undergoes 7α-dehydroxylation by bacterial enzymes, converting it into the secondary bile acid, deoxycholic acid. mdpi.comyoutube.com This newly formed DCA is then absorbed from the intestine and transported back to the liver via the portal circulation. wikipedia.org

In the liver, the absorbed deoxycholic acid undergoes conjugation with taurine to form this compound. medchemexpress.com This is a two-step enzymatic process that occurs in hepatocytes. mdpi.com

Activation of Deoxycholic Acid: First, deoxycholic acid is activated by bile acid-CoA synthase (BACS), which attaches a coenzyme A (CoA) molecule to form deoxycholyl-CoA. mdpi.com

Amino Acid Conjugation: Next, the enzyme bile acid-CoA-amino acid N-acyltransferase (BAAT) catalyzes the transfer of the deoxycholyl group from CoA to the amino group of taurine. mdpi.com This reaction forms the stable amide bond characteristic of this compound. uniprot.org

This conjugation process significantly lowers the pKa of the molecule, making this compound more water-soluble and a more effective detergent at the pH of the small intestine compared to its unconjugated precursor. mdpi.com

Enzyme Function in this compound Biosynthesis Location
Bile Salt Hydrolase (BSH) Deconjugates primary bile salts (e.g., taurocholic acid) in the intestine.Gut Microbiota
7α-dehydroxylase Converts cholic acid to deoxycholic acid.Gut Microbiota
Bile Acid-CoA Synthase (BACS) Activates deoxycholic acid to deoxycholyl-CoA.Liver (Hepatocytes)
Bile Acid-CoA-amino acid N-acyltransferase (BAAT) Conjugates deoxycholyl-CoA with taurine.Liver (Hepatocytes)

Precursor Bile Acid Conjugation Pathways

Role in the Enterohepatic Circulation and Bile Acid Pool Dynamics

This compound is a key component of the enterohepatic circulation, a continuous process of secretion from the liver, passage through the intestine, and reabsorption back to the liver. mdpi.comwikipedia.org This efficient recycling mechanism ensures a stable bile acid pool necessary for digestive and metabolic functions. wikipedia.org

After its synthesis in the liver, this compound is actively secreted into the bile canaliculi by the bile salt export pump (BSEP). nih.gov It is then stored in the gallbladder and released into the duodenum upon food intake. mdpi.comwikipedia.org In the small intestine, this compound participates in the emulsification and solubilization of dietary lipids, forming mixed micelles that facilitate their absorption. mbl.or.kr

As a conjugated bile salt, this compound remains largely within the intestinal lumen until it reaches the terminal ileum. Here, approximately 95% of all bile acids, including this compound, are efficiently reabsorbed into the portal circulation by the apical sodium-dependent bile acid transporter (ASBT). wikipedia.org Once returned to the liver, hepatocytes efficiently extract it from the portal blood. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H44NO6S- B1243834 Taurodeoxycholate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H44NO6S-

Molecular Weight

498.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO6S/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/p-1/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-/m1/s1

InChI Key

AWDRATDZQPNJFN-VAYUFCLWSA-M

SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Synonyms

Acid, Taurodeoxycholic
Deoxycholate, Taurine
Deoxycholyltaurine
Sodium Taurodeoxycholate
Taurine Deoxycholate
Taurodeoxycholate
Taurodeoxycholate, Sodium
Taurodeoxycholic Acid

Origin of Product

United States

Molecular and Cellular Mechanisms of Taurodeoxycholate Action

Interaction with Bile Acid Receptors

Taurodeoxycholate's biological effects are largely mediated through its ability to bind to and modulate the activity of specific receptors. It interacts with a range of receptors, demonstrating the promiscuous nature of bile acid signaling. frontiersin.orgnih.gov

This compound is a recognized agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. frontiersin.orgnih.govdovepress.com Taurine-conjugated bile acids, such as TDCA, are particularly effective at activating the TGR5 pathway compared to their unconjugated or glycine-conjugated counterparts. nih.gov Activation of TGR5 by TDCA stimulates the production of intracellular cyclic AMP (cAMP), initiating a downstream signaling cascade. medchemexpress.comnih.govnih.gov This receptor is expressed in various tissues, including monocytes and macrophages, where its activation leads to an increase in cAMP and a subsequent reduction in inflammatory responses. dovepress.com

Studies have demonstrated this agonist activity across different cell types. For instance, in Chinese Hamster Ovary (CHO) cells expressing human TGR5, TDCA showed agonist activity with a half-maximal effective concentration (EC50) of 0.79 μM. clinisciences.commedchemexpress.com In human embryonic kidney (HEK293) cells, the EC50 for TGR5 activation, measured by an increase in intracellular cAMP, was 0.68 μM. clinisciences.commedchemexpress.com The activation of TGR5 by TDCA is also linked to the secretion of glucagon-like peptide-1 (GLP-1), primarily through receptors located on the basolateral membrane of intestinal L-cells. nih.govmatilda.science

Cell LineAssayEC50 of this compound (μM)Reference
CHO cells (expressing human TGR5)Luciferase assay0.79 clinisciences.commedchemexpress.com
HEK293 cells (expressing wild type human TGR5)Intracellular cAMP level0.68 clinisciences.commedchemexpress.com
HEK293 cells (expressing Y89A mutant human TGR5)Intracellular cAMP level8.9 clinisciences.commedchemexpress.com

In addition to TGR5, TDCA is an activator of the Sphingosine-1-Phosphate Receptor 2 (S1PR2). frontiersin.orgnih.govmedchemexpress.comselleckchem.com This G protein-coupled receptor binds conjugated bile acids, and its activation by TDCA initiates signaling through pathways such as ERK1/2 and AKT in primary rodent hepatocytes. nih.gov The specificity of this interaction has been confirmed in studies where the S1PR2 antagonist JTE-013 significantly inhibited TDCA-induced activation of these downstream pathways. nih.gov Furthermore, hepatocytes from S1PR2 knockout mice showed a significantly blunted response to TDCA. nih.gov The activation of S1PR2 by conjugated bile acids like TDCA has been implicated in proinflammatory responses in certain pathological conditions, such as hepatic encephalopathy, where it can promote neuroinflammation. nih.govfrontiersin.org The S1PR2 signaling pathway plays a role in cholestatic liver fibrosis, where it is involved in the activation of hepatic stellate cells. nih.gov

The signaling capacity of TDCA extends to a variety of other receptors, highlighting the broad and sometimes promiscuous nature of bile acid interactions. frontiersin.orgnih.gov

Nuclear Receptors: TDCA interacts with several nuclear receptors beyond FXR. These include the Pregnane X Receptor (PXR), Steroid and Xenobiotic Receptor (SXR), and the Vitamin D Receptor (VDR). frontiersin.orgnih.govdovepress.comresearchgate.net PXR, in particular, is a key regulator of xenobiotic and endogenous compound metabolism and detoxification. ijbs.comwjgnet.com The interaction of bile acids with these receptors contributes to the regulation of metabolic homeostasis and inflammatory responses. frontiersin.orgnih.gov The VDR can be functionally repressed by the hairless (Hr) corepressor, and both VDR and Hr are co-localized in hair follicle cells, suggesting an in vivo interaction. nih.gov

Membrane Receptors: TDCA also engages with other membrane-bound receptors. frontiersin.orgnih.gov

Integrins: It interacts with α5β1 integrin. frontiersin.orgdovepress.com The related compound Tauroursodeoxycholate (TUDCA) has been shown to exert anti-apoptotic effects via β1-integrin-mediated signaling. nih.gov Mfge8-integrin axis, involving αvβ3 and αvβ5 integrins, regulates enterocyte lipid processing through a PI3 kinase/mTORC2–dependent pathway. jci.org

Muscarinic Acetylcholine Receptors (mAChRs): TDCA can inhibit the binding of ligands to the M3 muscarinic receptor. medchemexpress.com This interaction is another example of how bile acids can modulate inflammatory and chemotactic processes. frontiersin.orgnih.gov

Sphingosine-1-Phosphate Receptor 2 (S1PR2) Activation

Modulation of Intracellular Signaling Pathways

The binding of this compound to its receptors, particularly TGR5, initiates a series of intracellular signaling events that ultimately dictate the cellular response.

A primary signaling pathway activated by TDCA is the adenylate cyclase-protein kinase A (PKA) axis, which elevates intracellular levels of cyclic AMP (cAMP). researchgate.netresearchgate.net The activation of TGR5 by TDCA leads to the stimulation of adenylate cyclase, the enzyme responsible for converting ATP into cAMP. medchemexpress.commedchemexpress.com This increase in cAMP, a key second messenger, subsequently activates PKA. researchgate.netnih.gov

The TDCA-activated cAMP-PKA pathway plays a crucial role in its anti-inflammatory effects. medchemexpress.commedchemexpress.com For example, this pathway can inhibit the activation of the pro-inflammatory transcription factor NF-κB. clinisciences.comresearchgate.net This mechanism has been observed in various cell types, including bone marrow-derived macrophages and keratinocytes. researchgate.netresearchgate.netmedchemexpress.com The anti-inflammatory and immunomodulatory effects of TDCA are often mediated through this cAMP-PKA-CREB signaling pathway. researchgate.net The importance of this axis is underscored by experiments using inhibitors of adenylate cyclase (KH7) or PKA (H89), which can block the effects of TDCA. researchgate.net

Research Findings on TDCA and the Adenylate Cyclase-PKA Axis
Experimental ModelKey FindingsReference
Bone marrow-derived macrophages (BMDMs)TDCA inhibits NF-κB activation by activating the cAMP-PKA axis. researchgate.netmedchemexpress.commedchemexpress.com
Keratinocytes (HaCaT cells)TDCA inhibits NF-κB activation via the adenylate cyclase-PKA pathway. This effect is blocked by adenylate cyclase or PKA inhibitors. researchgate.netresearchgate.net
Intestinal L-cellsTDCA increases intracellular cAMP, consistent with the activation of Gαs-coupled receptors like TGR5. nih.govmatilda.science
Rat hepatocytesThe related bile acid TUDCA protects against apoptosis via a β1-integrin-mediated formation of cAMP and PKA activation. nih.gov

Nuclear Factor Kappa-light-chain-enhancer of Activated B cells (NF-κB) Regulation

This compound (TDCA) demonstrates a dual role in the regulation of the NF-κB pathway, a critical transcription factor in inflammatory responses, cell proliferation, and apoptosis. nih.govnih.gov In certain contexts, such as in lipopolysaccharide-activated bone marrow-derived macrophages, TDCA inhibits the activation of NF-κB. medchemexpress.comresearchgate.net This anti-inflammatory effect is mediated through the activation of the cAMP-PKA axis. medchemexpress.comresearchgate.net

Conversely, in intestinal epithelial cells, TDCA has been shown to activate NF-κB. nih.govnih.gov This activation is characterized by a decrease in the cytoplasmic inhibitor of NF-κB (IκB), the translocation of NF-κB into the nucleus, and subsequent DNA binding. nih.gov This NF-κB activation is crucial for bile salt-induced intestinal epithelial cell migration during the restitution process following injury. nih.govnih.gov Inhibition of NF-κB activation has been found to significantly block this TDCA-induced cell migration. nih.govnih.gov Furthermore, TDCA-induced NF-κB activation in intestinal epithelial cells promotes cell proliferation and protects against TNF-α-induced apoptosis. nih.gov The inhibition of NF-κB prevents these TDCA-mediated effects. nih.gov

The mechanism of NF-κB activation by TDCA in intestinal epithelial cells involves the degradation of phosphorylated cytosolic IκB by the proteasome complex, which releases NF-κB to translocate into the nucleus and induce the transcription of target genes. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways

The mitogen-activated protein kinase (MAPK) pathways, which include ERK, JNK, and p38 MAPK, are key signaling cascades that regulate a wide array of cellular processes. frontiersin.orgnih.gov Research indicates that TDCA can modulate these pathways.

In myeloid-derived suppressor cells (MDSCs), TDCA has been observed to down-regulate the expression of genes associated with MAPK signaling, contributing to its anti-inflammatory effects. frontiersin.org However, other studies have shown that TDCA can activate the JNK and ERK1/2 pathways, leading to increased expression of pro-inflammatory molecules like NF-κB, IL-6, and TNF-α, which can promote liver fibrosis. nih.gov Specifically, in rat hepatocytes, TDCA induces a transient and concentration-dependent activation of p38(MAPK) and ERK-2, but not JNK. nih.gov This dual activation of Erk and p38(MAPK) is required for the choleretic effect of TDCA. nih.gov

CREB and p70S6K Signaling Modulations

TDCA has been shown to influence the CREB and p70S6K signaling pathways. In a study involving myeloid-derived suppressor cells, TDCA treatment led to the downregulation of genes involved in both CREB and p70S6K signaling. frontiersin.org This suggests that TDCA can suppress these pathways, which are typically associated with cell proliferation and survival. frontiersin.org

LXR/RXR/FXR Signaling Pathways

Proteomic analysis has revealed that TDCA treatment can up-regulate the expression of proteins involved in LXR/RXR/FXR signaling. frontiersin.org These nuclear receptors play crucial roles in bile acid homeostasis and lipid metabolism. nih.gov While deoxycholic acid (DCA) is a potent FXR agonist, taurine-conjugated bile acids like TDCA are generally considered to have minimal FXR activity. nih.gov However, the upregulation of proteins in this pathway by TDCA suggests a more complex interaction than previously understood. frontiersin.org

Effects on Cellular Processes and Organelle Function

Cell Proliferation and Cell Cycle Regulation (e.g., c-myc expression, S-phase progression)

TDCA has a notable impact on cell proliferation and the cell cycle, particularly in intestinal epithelial cells. nih.govmedchemexpress.com Studies have demonstrated that TDCA stimulates the proliferation of intestinal epithelial cells in a dose-dependent manner. nih.govmedchemexpress.com This proliferative effect is not associated with the induction of apoptosis. nih.gov

The mechanism behind this increased proliferation involves the modulation of the cell cycle. nih.govmedchemexpress.com Flow cytometry analysis has shown that TDCA treatment leads to a significant increase in the percentage of cells in the S-phase (synthesis phase) and a corresponding decrease in the G1-phase of the cell cycle. nih.govmedchemexpress.com This indicates that TDCA promotes the transition of cells from the G1 to the S phase, thereby driving cell division. nih.gov

A key mediator of this effect is the proto-oncogene c-myc. nih.govnih.gov TDCA has been shown to increase both the protein and mRNA expression of c-myc in intestinal epithelial cells. nih.govmedchemexpress.comnih.gov Crucially, the inhibition of c-myc function prevents the proliferative effects of TDCA, demonstrating that this pathway is at least partially responsible for the observed increase in cell proliferation. nih.gov

Table 1: Summary of this compound's Effects on Signaling Pathways

Signaling Pathway Effect of this compound Cell Type/Context Reference
NF-κB Inhibition Lipopolysaccharide-activated bone marrow-derived macrophages medchemexpress.comresearchgate.net
Activation Intestinal epithelial cells nih.govnih.gov
MAPK Down-regulation Myeloid-derived suppressor cells frontiersin.org
Activation (JNK, ERK1/2) Hepatic stellate cells nih.gov
Activation (p38, ERK-2) Rat hepatocytes nih.gov
CREB Down-regulation Myeloid-derived suppressor cells frontiersin.org
p70S6K Down-regulation Myeloid-derived suppressor cells frontiersin.org
LXR/RXR/FXR Up-regulation of associated proteins Myeloid-derived suppressor cells frontiersin.org
Thrombin Down-regulation Myeloid-derived suppressor cells frontiersin.org
P2Y Purinergic Receptor Down-regulation Myeloid-derived suppressor cells frontiersin.org

Table 2: Effects of this compound on Cell Proliferation and Cycle

Cellular Process Effect of this compound Key Mediator Cell Type Reference
Cell Proliferation Stimulation c-myc Intestinal epithelial cells (IEC-6) nih.govmedchemexpress.com
Cell Cycle Increase in S-phase, Decrease in G1-phase c-myc Intestinal epithelial cells (IEC-6) nih.govmedchemexpress.com
c-myc Expression Increased protein and mRNA levels - Intestinal epithelial cells (IEC-6) nih.govmedchemexpress.comnih.gov

Apoptosis and Cell Death Pathways

This compound has demonstrated a significant capacity to inhibit apoptosis, or programmed cell death, through various mechanisms. A key aspect of this is its ability to interfere with apoptosis triggered by endoplasmic reticulum (ER) stress.

Inhibition of Endoplasmic Reticulum Stress-Induced Apoptosis

ER stress occurs when the ER's capacity to fold proteins is overwhelmed, leading to an accumulation of unfolded or misfolded proteins—a condition that can trigger apoptosis. This compound has been shown to counteract this process. nih.govoncotarget.com One of the central ways it achieves this is by inhibiting the activation of caspase-12, a key protein in the ER stress-mediated apoptotic pathway. nih.govoncotarget.comresearchgate.netfishersci.co.uk

Furthermore, this compound helps maintain calcium homeostasis within the cell. nih.govresearchgate.net Disruptions in calcium levels, particularly efflux from the ER, are a critical signal for apoptosis. By stabilizing calcium levels and preventing this efflux, this compound blocks a crucial calcium-mediated apoptotic pathway. nih.govresearchgate.nettargetmol.com This action, in conjunction with the inhibition of caspase-12, subsequently prevents the activation of downstream effector caspases, such as caspase-3 and caspase-7, which are responsible for executing the final stages of apoptosis. nih.govresearchgate.net

Endoplasmic Reticulum (ER) Stress Modulation and Unfolded Protein Response (UPR)

The Unfolded Protein Response (UPR) is a set of signaling pathways that are activated by ER stress. wikipedia.org Initially, the UPR aims to restore normal ER function by halting protein synthesis and increasing the production of chaperone proteins that assist in proper protein folding. wikipedia.org However, prolonged or severe ER stress can lead the UPR to initiate apoptosis. wikipedia.org

This compound acts as a chemical chaperone, a molecule that can help stabilize proteins and prevent their aggregation. oncotarget.comnih.gov It has been shown to reduce the aggregation of proteins induced by stressors. nih.gov Research indicates that this compound can alleviate ER stress by reducing the expression of key UPR markers like GRP78 (also known as BiP) and CHOP. oncotarget.com By supporting the ER's protein-folding capacity and dampening the UPR signaling, this compound helps to mitigate the detrimental effects of ER stress. oncotarget.comresearchgate.net

Mitochondrial Function and Integrity

Mitochondria are central to cellular energy production and are also key regulators of apoptosis. This compound has been shown to protect mitochondrial integrity. It can stabilize mitochondrial membranes and prevent the release of pro-apoptotic factors like cytochrome c. Hydrophobic bile acids can disrupt mitochondrial membranes and lead to the release of cytochrome c, a critical step in initiating the mitochondrial pathway of apoptosis. researchgate.net In contrast, more hydrophilic bile acids like tauroursodeoxycholic acid (a related compound) have been shown to counteract these disruptive effects. researchgate.net

Moreover, this compound can influence mitochondrial bioenergetics. Studies have indicated that it can impact mitochondrial respiration and the generation of reactive oxygen species. nih.gov By preserving mitochondrial function and preventing the release of apoptotic triggers, this compound contributes to cell survival.

Ion Transport Regulation

This compound has been shown to regulate the activity of various ion transporters in epithelial cells, which can have significant physiological effects. One notable example is its impact on the Cl-/OH- exchange activity in intestinal epithelial cells. nih.gov

Studies using the Caco-2 cell line, a model for the intestinal barrier, have demonstrated that this compound can inhibit the apical Cl-/OH- exchange. nih.govresearchgate.net This inhibition is mediated through complex signaling pathways involving intracellular calcium, protein kinase C (PKC), and phosphatidylinositol 3-kinase (PI3K). nih.gov The regulation of Cl- transport is a critical aspect of fluid and electrolyte balance in the intestine, and its modulation by this compound highlights the bile acid's role in gut physiology. nih.govnih.govgutnliver.org

Gene Expression and Proteomic Regulation

Beyond its immediate effects on cellular organelles and signaling pathways, this compound can also induce broader changes in gene expression and the cellular proteome.

Chromatin Silencing and Alternative Splicing

Research has revealed that this compound can influence the expression of proteins by controlling chromatin silencing and alternative splicing. frontiersin.orgnih.govnih.gov In a study involving myeloid-derived suppressor cells, treatment with this compound led to distinct changes in the cellular proteome. frontiersin.orgnih.gov This included the downregulation of various heterogeneous ribonucleoproteins (hnRNPs), which are key players in the alternative splicing of pre-mRNA. frontiersin.org This suggests that this compound can globally edit the proteome, affecting the final protein products of gene expression. frontiersin.orgnih.govnih.gov

Table 1: Summary of this compound's Cellular and Molecular Actions

Cellular Process Mechanism of Action Key Molecules Involved Outcome
ER Stress-Induced Apoptosis Inhibition of caspase activation and stabilization of calcium. Caspase-12, Caspase-3, Caspase-7 Prevention of programmed cell death.
ER Stress Modulation Acts as a chemical chaperone to reduce protein aggregation. GRP78 (BiP), CHOP Alleviation of ER stress and UPR.
Mitochondrial Function Stabilization of mitochondrial membranes. Cytochrome c Maintenance of mitochondrial integrity and prevention of apoptosis.
Ion Transport Inhibition of apical Cl-/OH- exchange. PKC, PI3K Modulation of intestinal electrolyte transport.
Gene and Protein Regulation Control of chromatin silencing and alternative splicing. hnRNPs Global editing of the cellular proteome.

Table 2: Chemical Compounds Mentioned

Compound Name
4-bromo-A23187
ATP
BAPTA-AM
Calcium
Carbachol
Chelerythrine chloride
Cholic acid
Cytochrome c
Deoxycholic acid
DIDS
Forskolin
Glycochenodeoxycholate
Glycocholic acid
Histamine
Ionomycin
Lithocholic acid
LY294002
Phorbol esters
RpcAMP
Taurochenodeoxycholate
Taurocholate
This compound
Tauroursodeoxycholic acid
Thapsigargin
Tunicamycin

Translational Control of Immune Proteome

Translational control is a critical regulatory layer in gene expression that allows cells to rapidly alter their protein landscape in response to external stimuli. In the immune system, this mechanism is essential for the timely and precise mounting of immune responses, involving the synthesis of cytokines, chemokines, and other effector proteins. openaccessjournals.com The process of protein synthesis, or translation, is primarily regulated at the initiation stage, where ribosomes are recruited to messenger RNA (mRNA). openaccessjournals.com Key signaling pathways, such as the mammalian target of rapamycin (B549165) (mTOR) and the integrated stress response (ISR) involving the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), are central to this control. nih.govanr.fr The mTOR pathway generally promotes protein synthesis in response to growth factors and nutrients, while eIF2α phosphorylation typically reduces global protein synthesis during cellular stress, while selectively allowing the translation of specific stress-response proteins. nih.govresearchgate.net

Research has revealed that the bile acid this compound (TDCA) exerts significant immunomodulatory effects by directly influencing the translational landscape of immune cells. nih.govfrontiersin.org Specifically, proteogenomic studies have demonstrated that TDCA can globally edit the proteome of granulocytic myeloid-derived suppressor cells (MDSCs), which are critical regulators of inflammation. nih.govnih.gov This modulation is a key mechanism through which TDCA can help resolve systemic inflammation, such as in sepsis. nih.govfrontiersin.org

In studies involving septic mice, treatment with TDCA was shown to increase the number of a distinct subset of MDSCs (termed MDSCLT). nih.gov A detailed proteomic analysis of these cells revealed that TDCA controls the translation of the immune proteome, leading to a significant shift in the balance of pro- and anti-inflammatory molecules. nih.govnih.gov This global editing of the proteome enhances the immune-regulatory functions of these cells. frontiersin.org

The analysis identified the upregulation of specific signaling pathways involved in protein synthesis and immune regulation. nih.gov Notably, proteomic profiling showed that EIF2 signaling was up-regulated by TDCA treatment in MDSCs. nih.govfrontiersin.org This finding is significant as the eIF2 signaling pathway is a cornerstone of translational control. anr.fr By modulating this pathway, TDCA appears to selectively enhance the production of proteins that contribute to an anti-inflammatory phenotype. nih.gov

Conversely, TDCA treatment resulted in the downregulation of other signaling pathways associated with inflammation. nih.gov Pathways such as p70S6K signaling, which is downstream of mTOR and involved in protein synthesis and cell growth, were found to be down-regulated in MDSCLT compared to control MDSCs. nih.govfrontiersin.org

The specific changes in protein expression driven by TDCA's influence on translational control are detailed below.

Detailed Research Findings:

Proteogenomic analysis of MDSCs from septic mice treated with TDCA revealed a distinct shift in their protein expression profile compared to untreated controls. nih.gov This "global editing" of the proteome results in cells with enhanced anti-inflammatory and immune-regulatory capabilities. frontiersin.orgnih.gov

The key findings from this research are summarized in the following tables:

Table 1: Changes in Immune Protein Expression in MDSCs following TDCA Treatment

Protein Change in Expression Function
Oncostatin M (Osm) Increased Anti-inflammatory cytokine, plays a role in innate immune responses. nih.govfrontiersin.org
Lactoferrin Increased Anti-inflammatory molecule involved in innate immunity. nih.govfrontiersin.org
CD244 Increased Anti-inflammatory molecule. nih.govnih.gov

This table summarizes the differential expression of key immune-related proteins in myeloid-derived suppressor cells (MDSCs) after treatment with this compound (TDCA), as identified through proteogenomic analysis. nih.govfrontiersin.org

Table 2: Signaling Pathways Modulated by TDCA in MDSCs

Signaling Pathway Status After TDCA Treatment General Function
EIF2 Signaling Upregulated Regulates translation initiation and stress response. nih.govfrontiersin.org
Acute Phase Response Upregulated A key part of the innate immune response to inflammation. nih.gov
p70S6K Signaling Downregulated Component of the mTOR pathway, involved in cell growth and proliferation. nih.govfrontiersin.org
MAPK Signaling Downregulated Involved in cellular responses to a variety of stimuli, including inflammation. nih.gov

This table outlines the key signaling pathways that are significantly altered in myeloid-derived suppressor cells (MDSCs) following treatment with this compound (TDCA). nih.govfrontiersin.org

These findings indicate that TDCA's mechanism of action involves a sophisticated and targeted reprogramming of protein synthesis within immune cells. nih.gov By upregulating EIF2 signaling while concurrently increasing the translation of specific anti-inflammatory proteins and decreasing the expression of pro-inflammatory ones, TDCA effectively re-tools MDSCs to become more potent suppressors of systemic inflammation. nih.govnih.gov

Table 3: Mentioned Compound Names

Compound Name
This compound (TDCA)
Oncostatin M (Osm)
Lactoferrin
Neutrophil elastase
Taurine (B1682933)
Deoxycholate
Cholic acid
Chenodeoxycholic acid
Taurochenodeoxycholate
Glycocholenodeoxycholate

Physiological and Pathophysiological Roles of Taurodeoxycholate

Role in Lipid Homeostasis and Nutrient Absorption

Taurodeoxycholate is integral to the intricate processes of lipid digestion and absorption, which are fundamental for energy acquisition and the uptake of essential nutrients. nih.govfrontiersin.org Its amphipathic nature, possessing both water-soluble (hydrophilic) and fat-soluble (hydrophobic) regions, allows it to act as a biological detergent in the aqueous environment of the intestine. frontiersin.org

The primary and most well-understood function of bile salts like this compound is the emulsification of dietary fats. ontosight.aianimbiosci.org In the small intestine, large lipid globules from ingested food are broken down into smaller droplets. This process dramatically increases the surface area of the lipids, making them accessible to water-soluble digestive enzymes, particularly pancreatic lipase. frontiersin.organimbiosci.org Emulsification is a critical first step, as it creates a stable mixture of fat and water, which is essential for efficient enzymatic digestion. animbiosci.orgnih.gov Studies have shown that most dietary lipids in the human duodenum exist as emulsified droplets, highlighting the importance of this process which begins in the stomach and continues in the small intestine. researchgate.net

Following the enzymatic breakdown of fats into fatty acids and monoglycerides, this compound and other bile salts are crucial for the next phase: solubilization and absorption. They form mixed micelles, which are small aggregates that incorporate the products of lipid digestion, as well as other fat-soluble nutrients like vitamins A, D, E, and K. nih.govclinmedjournals.org These micelles transport the poorly water-soluble fatty acids and vitamins through the aqueous layer of the small intestine to the surface of the enterocytes (intestinal absorptive cells). researchgate.netnih.gov This micellar transport is essential for the efficient absorption of these vital nutrients. researchgate.net The absence or reduction of bile salts in the intestine can lead to significant malabsorption of fat and fat-soluble vitamins. clinmedjournals.org Research using everted jejunal sacs has demonstrated that the concentration of conjugated bile salts, such as sodium taurocholate and sodium this compound, directly influences the rate of fatty acid uptake and esterification by the intestine. jci.org

Fatty Acid and Fat-Soluble Nutrient Absorption Mechanisms

Immunomodulatory Functions

Emerging research has revealed that this compound possesses significant immunomodulatory properties, influencing both innate and adaptive immune responses. frontiersin.orgfrontiersin.org It can affect the activity of various immune cells and the production of signaling molecules known as cytokines.

One of the key immunomodulatory functions of this compound is its effect on myeloid-derived suppressor cells (MDSCs). MDSCs are a heterogeneous population of immature myeloid cells known for their potent ability to suppress T-cell responses, which is particularly relevant in conditions like cancer and sepsis. frontiersin.orgmdpi.com

Research has shown that intravenous administration of this compound in mouse models of sepsis leads to an increase in the number of granulocytic MDSCs (gMDSCs) in the spleen. frontiersin.orgnih.govnih.gov These TDCA-treated MDSCs exhibit enhanced immunosuppressive functions compared to MDSCs from untreated subjects. frontiersin.org Proteogenomic analysis revealed that TDCA alters the expression of numerous proteins in these cells, increasing anti-inflammatory molecules and decreasing pro-inflammatory ones. frontiersin.orgnih.gov This suggests that TDCA can reprogram MDSCs to more effectively resolve systemic inflammation. frontiersin.orgnih.gov

Table 1: Effect of this compound (TDCA) on Myeloid-Derived Suppressor Cells (MDSCs) in a Sepsis Model Data sourced from studies on septic mice. frontiersin.orgnih.gov

FeatureControl MDSCs (from septic mice)TDCA-Treated MDSCs (from septic mice)
Population Standard increase due to sepsisSignificant increase in number
Suppressive Activity Standard immunosuppressive functionEnhanced suppression of T-cell proliferation
Protein Expression Standard pro-inflammatory profileUpregulation of anti-inflammatory molecules (e.g., oncostatin, lactoferrin), downregulation of pro-inflammatory molecules (e.g., neutrophil elastase)
Therapeutic Effect Less effective in protecting against sepsisConfer greater protection against sepsis when adoptively transferred

This compound has been demonstrated to inhibit the production of several key pro-inflammatory cytokines. Cytokines are proteins that act as messengers between cells and play a critical role in orchestrating inflammatory responses.

In studies using mouse models of sepsis and colitis, TDCA administration significantly reduced the serum levels of several pro-inflammatory cytokines. frontiersin.orgnih.gov This anti-inflammatory effect is crucial for its protective role in these conditions. The specific cytokines modulated by this compound include:

Tumor Necrosis Factor-alpha (TNF-α): A major cytokine involved in systemic inflammation. TDCA infusion has been shown to significantly inhibit its production. frontiersin.orgnih.govgoogle.com

Interleukin-1β (IL-1β): A potent inflammatory cytokine that mediates a wide range of immune responses. TDCA treatment suppressed its production in models of sepsis and colitis. frontiersin.orgnih.govgoogle.com

Interleukin-6 (IL-6): A cytokine with both pro- and anti-inflammatory roles, but which is a key driver of acute inflammatory responses. Its production was significantly inhibited by TDCA. frontiersin.orgnih.govgoogle.com

Monocyte Chemoattractant Protein-1 (MCP-1): A chemokine that recruits monocytes, memory T cells, and dendritic cells to sites of inflammation. TDCA was found to decrease its levels. frontiersin.org

While TDCA has established effects on the cytokines listed above, the broader inflammatory environment involves a complex network of other signaling molecules. Cytokines such as IL-4 and IL-13 are central to type 2 allergic inflammation, while IL-18, IL-33, and Thymic Stromal Lymphopoietin (TSLP) are "alarmins" released by epithelial cells that can initiate and amplify inflammatory responses. nih.govfrontiersin.orgnih.gov Chemokines like CCL17 are also involved in recruiting specific immune cells in allergic conditions. researchgate.net Although TDCA's direct effect on all these specific molecules is still an area of active research, its proven ability to suppress key pro-inflammatory drivers like TNF-α, IL-1β, and IL-6 highlights its significant anti-inflammatory potential. frontiersin.orgnih.govgoogle.com

Table 2: Summary of Pro-inflammatory Cytokines Modulated by this compound (TDCA) Based on findings from in vivo and in vitro studies. frontiersin.orgnih.govgoogle.com

CytokineFunctionEffect of TDCA
TNF-α Central mediator of acute inflammationProduction significantly inhibited
IL-1β Potent pro-inflammatory cytokineProduction significantly inhibited
IL-6 Key driver of acute phase responseProduction significantly inhibited
MCP-1 Recruits monocytes to inflammation sitesProduction significantly inhibited

Inhibition of Inflammasome Activation (e.g., NLRP3, P2X7R-mediated)

This compound (TDCA) has been identified as a significant modulator of the inflammatory response, particularly through its ability to inhibit the activation of the NLRP3 inflammasome. researchgate.netfortunepublish.comnih.gov The NLRP3 inflammasome is a multi-protein complex in the cytosol that plays a crucial role in the innate immune system by responding to cellular danger signals and triggering the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18). fortunepublish.comzyversa.com

Research indicates that TDCA, acting as a ligand for the G-protein coupled receptor 19 (GPCR19), can suppress NLRP3 inflammasome activation. researchgate.netnih.govnih.gov This inhibitory action occurs through multiple mechanisms. TDCA has been shown to downregulate the expression of the purinergic receptor P2X7 (P2X7R), a key initiator of NLRP3 activation in response to extracellular ATP. nih.govresearchgate.netfrontiersin.org By binding to GPCR19, TDCA promotes the colocalization of GPCR19 with P2X7R, which interferes with P2X7R-mediated calcium (Ca²⁺) mobilization, a critical step for inflammasome assembly. nih.govnih.govnih.gov

Furthermore, TDCA inhibits both the priming and activation phases of the NLRP3 inflammasome. nih.gov It suppresses the NF-κB signaling pathway, which is responsible for the transcriptional upregulation of inflammasome components (the "priming" step), via the cAMP-PKA axis. nih.govmedchemexpress.com It also directly interferes with the assembly of the inflammasome complex by inhibiting the oligomerization of NLRP3 with the adaptor protein ASC, and subsequently suppresses the maturation of pro-caspase-1 and the production of mature IL-1β. researchgate.netnih.govresearchgate.net This inhibitory effect on the P2X7R/NLRP3/IL-1β signaling cascade is considered central to TDCA's anti-inflammatory properties. researchgate.net

Table 1: Mechanistic Actions of this compound on Inflammasome Activation

Target Mechanism of Action Consequence References
GPCR19 Acts as an agonist. Initiates downstream inhibitory signaling. researchgate.netnih.govnih.gov
P2X7R Suppresses expression and enhances colocalization with GPCR19. Inhibits ATP- and Aβ-mediated Ca²⁺ mobilization. nih.govnih.govresearchgate.netfrontiersin.org
NF-κB Pathway Inhibits activation via the cAMP-PKA axis. Suppresses the priming phase of inflammasome activation. nih.govmedchemexpress.com
NLRP3-ASC Complex Inhibits oligomerization. Prevents the assembly of the active inflammasome. nih.govresearchgate.net
Caspase-1 Suppresses maturation from pro-caspase-1. Blocks the processing of pro-inflammatory cytokines. researchgate.netnih.govresearchgate.net
IL-1β & IL-18 Inhibits production and secretion. Reduces the downstream inflammatory response. researchgate.netfortunepublish.com

Involvement in Inflammatory Disorders (Experimental Models)

Systemic Inflammatory Response in Sepsis Models

In experimental models of sepsis, such as those induced by lipopolysaccharide (LPS) injection or cecal ligation and puncture (CLP), TDCA has demonstrated significant therapeutic effects. frontiersin.orgnih.govresearchgate.net Intravenous administration of TDCA in septic mice leads to a reduction in serum pro-inflammatory cytokines, normalization of hypotension, protection against renal injury, and ultimately, prolonged survival. frontiersin.orgnih.govresearchgate.net

A key mechanism underlying these protective effects is the TDCA-mediated increase in the number of granulocytic myeloid-derived suppressor cells (MDSCs). frontiersin.orgnih.govnih.gov These TDCA-induced MDSCs exhibit enhanced immunosuppressive functions, effectively suppressing T-cell proliferation and providing protection against sepsis when adoptively transferred to other septic mice. frontiersin.orgnih.gov Proteogenomic analysis has revealed that TDCA globally alters the proteome of these MDSCs, increasing the expression of anti-inflammatory molecules like oncostatin and lactoferrin, while decreasing pro-inflammatory molecules such as neutrophil elastase. frontiersin.orgnih.govnih.gov This reprogramming of MDSCs helps to resolve the systemic inflammation characteristic of sepsis. frontiersin.orgnih.gov

Atopic Dermatitis Pathogenesis and Amelioration in Preclinical Models

TDCA has shown considerable efficacy in ameliorating symptoms in various mouse models of atopic dermatitis (AD), including those induced by dinitrochlorobenzene (DNCB), MC903, or oxazolone. researchgate.netnih.govnih.gov Both topical and oral administration of TDCA have been effective. researchgate.netnih.gov

In these preclinical models, TDCA treatment leads to improvement in skin lesions, a reduction in both epidermal and dermal thickness, and decreased infiltration of inflammatory myeloid and lymphoid cells into the affected skin. researchgate.netnih.gov The therapeutic effect is linked to the inhibition of P2X7R-mediated NLRP3 inflammasome activation in keratinocytes, which are pivotal cells in AD pathogenesis. researchgate.netnih.gov TDCA suppresses the expression of inflammatory cytokines and chemokines crucial to AD, including thymic stromal lymphopoietin (TSLP), IL-4, IL-13, IL-33, IL-1β, and tumor necrosis factor-alpha (TNF-α) in both the skin and blood. researchgate.netnih.gov

Table 2: Effects of this compound in Preclinical Atopic Dermatitis Models

Model Key Findings Molecular Changes References
DNCB-induced AD Ameliorated AD symptoms, reduced skin thickness, inhibited immune cell infiltration. Suppressed TSLP, IL-4, IL-13, IL-33, IL-1β, TNF-α expression. researchgate.netnih.gov
MC903-induced AD Improved skin lesions, reduced inflammatory cell infiltration. Inhibited P2X7R-mediated NLRP3 inflammasome activation in keratinocytes. researchgate.netnih.govnih.gov
Oxazolone-induced AD Ameliorated pro-inflammatory features of AD skin. Suppressed production of mature IL-1β and IL-18 in keratinocytes. researchgate.netnih.gov

Colitis Models and Intestinal Inflammation (e.g., DSS-induced colitis)

In dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis mouse models, TDCA administration has been shown to ameliorate disease severity. nih.gov Treatment with TDCA prevented key pathological features of colitis, including body weight loss, shortening of the colon, and mucosal ulceration. nih.gov

The protective action of TDCA in the colon involves the inhibition of both the priming and activation phases of the NLRP3 inflammasome. nih.gov It inhibits NF-κB activation in macrophages and downregulates the P2X7R, thereby suppressing the entire inflammasome signaling cascade. nih.gov This leads to a reduction in the production of pro-inflammatory cytokines and decreased infiltration of inflammatory cells into the colon. nih.gov Furthermore, TDCA was found to shift the macrophage balance, increasing the percentage of anti-inflammatory M2 macrophages while decreasing pro-inflammatory M1 macrophages, and also reducing the numbers of Th1, Th2, and Th17 cells in the colon. nih.govresearchgate.net

Neurobiological Functions and Neuroprotection (Experimental Models)

Role in Neurodegenerative Disease Models (e.g., Huntington's Disease, Alzheimer's Disease)

TDCA and its related compound, tauroursodeoxycholic acid (TUDCA), exhibit significant neuroprotective effects in experimental models of neurodegenerative diseases. medchemexpress.comspringermedizin.denih.gov

In the 3-nitropropionic acid (3-NP) rat model of Huntington's disease (HD), treatment with TUDCA prevented neuropathology and associated behavioral deficits. medchemexpress.comnih.gov Similarly, in the R6/2 transgenic mouse model of HD, TUDCA administration led to a significant reduction in striatal atrophy, decreased apoptosis, and fewer ubiquitinated neuronal intranuclear huntingtin inclusions, along with improved motor and sensorimotor function. medchemexpress.comnih.gov The neuroprotective activity is linked to the ability of these bile acids to stabilize mitochondrial membranes and inhibit apoptotic pathways. nih.govtargetmol.com

In the context of Alzheimer's disease (AD), TDCA has been shown to modulate microglial activity and inhibit neuroinflammation. fortunepublish.comnih.gov In the 5x Familial Alzheimer's disease (5xFAD) mouse model, TDCA treatment inhibited the activation of the NLRP3 inflammasome in microglia, which is a crucial element of AD-related neuroinflammation. researchgate.netnih.govnih.gov This was associated with suppressed P2X7R expression and a reduction in the secretion of IL-1β and IL-18. researchgate.netfortunepublish.comnih.gov Chronic administration of TDCA in these mice resulted in decreased Aβ plaque load, reduced microgliosis, prevention of neuronal loss, and improved memory function. nih.govaai.org TDCA also enhanced the phagocytosis of amyloid-β by microglia, further contributing to its beneficial effects. nih.gov

Table 3: Neuroprotective Effects of this compound/Tauroursodeoxycholic Acid in Disease Models

Disease Model Compound Key Protective Effects References
Huntington's Disease (3-NP rat model) TUDCA Reduced striatal neuronal cell death and lesion volumes; preserved sensorimotor and cognitive function. medchemexpress.comnih.gov
Huntington's Disease (R6/2 mouse model) TUDCA Reduced striatal atrophy and apoptosis; decreased huntingtin inclusions; improved motor function. medchemexpress.comnih.gov
Alzheimer's Disease (5xFAD mouse model) TDCA Inhibited NLRP3 inflammasome in microglia; decreased Aβ plaques and neuronal loss; improved memory. researchgate.netfortunepublish.comnih.govaai.org

Attenuation of Neuroinflammation and Neuronal Health

This compound (TDCA) has demonstrated notable anti-inflammatory and neuroprotective properties in various experimental settings. medchemexpress.com Research indicates that TDCA can inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response in the brain. frontiersin.orgfortunepublish.com In mouse models of Alzheimer's disease, TDCA has been shown to suppress the expression of P2X7R, a receptor involved in inflammasome activation, and subsequent production of pro-inflammatory cytokines like IL-1β and IL-18 by microglia. fortunepublish.comnih.gov This action is linked to the activation of the cAMP-PKA axis, which interferes with both the priming and activation phases of the NLRP3 inflammasome. medchemexpress.comoup.com

Studies using a 5xFAD mouse model of Alzheimer's disease have shown that chronic administration of TDCA improved learning and memory. oup.com This was accompanied by a significant reduction in neuronal apoptosis, a decrease in the burden of amyloid-beta (Aβ) plaques, and a reduction in the number of activated astrocytes and microglia in the brain. fortunepublish.comoup.com Furthermore, TDCA has been observed to enhance the phagocytic activity of microglia, aiding in the clearance of Aβ. nih.gov In a rat model of Huntington's disease, TDCA administration prevented neuropathology and improved motor deficits. medchemexpress.com The neuroprotective effects of TDCA are thought to be mediated, at least in part, through its interaction with the G protein-coupled receptor 19 (GPCR19). nih.gov

Table 1: Effects of this compound on Neuroinflammation and Neuronal Health in Experimental Models

Model Key Findings Reference
5xFAD Mouse Model of Alzheimer's Disease Improved learning and memory, decreased neuronal apoptosis, reduced Aβ plaque load, decreased activated astrocytes and microglia. fortunepublish.comoup.com
Inhibited NLRP3 inflammasome activation and P2X7R expression in microglia. frontiersin.orgnih.gov
Enhanced microglial phagocytosis of Aβ. nih.gov
3-nitropropionic acid Rat Model of Huntington's Disease Reduced striatal atrophy and apoptosis, improved locomotor and sensorimotor deficits. medchemexpress.com
Lipopolysaccharide-activated Macrophages Inhibited NF-κB activation via the cAMP-PKA axis. medchemexpress.com

Hepatic and Gastrointestinal Tract Physiology and Pathology (Experimental Models)

This compound plays a significant role in maintaining the integrity and function of the intestinal epithelium. It has been shown to stimulate the proliferation of intestinal epithelial cells in a dose-dependent manner. medchemexpress.comnih.gov This proliferative effect is partly mediated by the regulation of the proto-oncogene c-myc. nih.gov Specifically, TDCA induces an increase in c-myc protein and mRNA expression, leading to a higher concentration of cells in the S-phase of the cell cycle. medchemexpress.com

Furthermore, TDCA protects intestinal epithelial cells from apoptosis induced by factors like TNF-alpha. nih.gov This protective mechanism involves the activation of the transcription factor NF-κB. nih.gov Inhibition of NF-κB has been shown to prevent TDCA-induced cell proliferation and increase sensitivity to apoptosis. nih.gov Bile salts, including this compound, also promote intestinal epithelial cell migration to repair mucosal injuries, an effect also regulated by NF-κB-induced expression of transforming growth factor-beta (TGF-β). nih.gov The absence or reduction of luminal bile salts, as can occur during starvation or parenteral nutrition, may negatively impact mucosal integrity. nih.gov In experimental models of colitis, TDCA has been shown to ameliorate disease by preventing weight loss, colon shortening, and mucosal ulceration. medchemexpress.comresearchgate.net

In the liver, this compound can have both protective and detrimental effects depending on the context. In cholestatic conditions, where bile flow is impaired, the accumulation of bile acids can lead to liver injury. However, some studies suggest that certain bile acids, like tauroursodeoxycholate (TUDCA), a related compound, can be beneficial. TUDCA has been shown to stimulate vesicular exocytosis in hepatocytes, a process that is impaired in cholestasis. nih.gov This effect is dependent on extracellular calcium. nih.gov

Conversely, high concentrations of this compound have been shown to induce apoptosis in human liver-derived cell lines by increasing DNA fragmentation and PARP cleavage. medchemexpress.com The hydrophobicity of bile salts is correlated with their toxicity, and simultaneous infusion of less hydrophobic bile acids like ursodeoxycholate conjugates can ameliorate the hepatic injury caused by more toxic bile salts. researchgate.net In models of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), which can progress to hepatocellular carcinoma (HCC), alterations in bile acid metabolism are observed. mdpi.com Specifically, increased levels of deoxycholic acid (DCA), the precursor to TDCA, have been associated with NASH and fibrosis. mdpi.com

This compound is frequently used in experimental models to induce acute pancreatitis. frontiersin.orgwjgnet.com The retrograde infusion of sodium this compound into the pancreatic duct of animals like rats is a common method to mimic the disease in humans. pancreapedia.orgoup.com The severity of the induced pancreatitis can be controlled by adjusting the concentration of the this compound solution. pancreapedia.org

These models have been instrumental in studying the pathogenesis of acute pancreatitis and its complications. For instance, this compound-induced pancreatitis is associated with the activation of polyamine catabolism in the pancreas, which is considered an important pathogenetic mediator in the early stages of the disease. researchgate.netresearchgate.net Studies using this model have also revealed alterations in intestinal function during acute pancreatitis, including increased intestinal permeability and reduced absorptive capacity. nih.govdntb.gov.ua These changes in gut barrier function are thought to contribute to systemic complications. nih.gov

Table 2: Role of this compound in Experimental Models of Hepatic and Gastrointestinal Pathology

Model/Condition Effect of this compound Key Mechanisms/Findings Reference
Intestinal Epithelium
Cultured Rat Enterocytes (IEC-6 cells) Stimulates proliferation Increase in c-myc expression and S-phase cell concentration. medchemexpress.comnih.gov
Protects against TNF-α induced apoptosis Activation of NF-κB. nih.gov
Increases cell migration after injury NF-κB regulated TGF-β expression. nih.gov
Mouse Model of Colitis Ameliorates colitis Prevention of weight loss, colon shortening, and mucosal ulceration. medchemexpress.comresearchgate.net
Liver
Human Liver-derived Cell Line (Huh7) Induces apoptosis at high concentrations Increased DNA fragmentation and PARP cleavage. medchemexpress.com
Pancreas
Rat Model of Acute Pancreatitis Induces acute pancreatitis Retrograde intraductal infusion. frontiersin.orgwjgnet.compancreapedia.org
Associated with activated polyamine catabolism Depletion of spermidine (B129725) and spermine. researchgate.netresearchgate.net
Leads to increased intestinal permeability Altered gut barrier function. nih.govdntb.gov.ua

Hepatocellular Responses and Liver Injury Mechanisms

Host-Pathogen Interactions and Microbiota Modulation

Enteric bacterial pathogens have evolved mechanisms to sense host environmental cues, such as the presence of bile salts, to regulate their virulence. This compound has been identified as a key signaling molecule that influences the expression of virulence factors in several pathogenic bacteria, particularly through the Type III Secretion System (T3SS), a needle-like apparatus used to inject bacterial effector proteins into host cells. nih.govwikipedia.org

In Vibrio parahaemolyticus, a causative agent of gastroenteritis, bile salts, including this compound, induce the expression of the T3SS2, which is crucial for its enterotoxicity. plos.orgelifesciences.org This induction is mediated by a receptor complex formed by the proteins VtrA and VtrC, which directly binds bile salts in the bacterial periplasm. pdbj.orgtandfonline.com This binding activates a signaling cascade that leads to the transcription of T3SS2 genes. tandfonline.com

In contrast, in Salmonella Typhimurium, another enteric pathogen, bile salts like deoxycholate and chenodeoxycholate have been shown to repress the T3SS and decrease the invasiveness of the bacteria. nih.gov The tip protein of the S. Typhimurium T3SS, SipD, interacts with bile salts. nih.govplos.org The binding of bile salts to the interface between SipD and the needle subunit PrgI is thought to inhibit the function of the T3SS. plos.org

Interaction with Gut Microbiota and Metabolic Regulation

The relationship between this compound and the gut microbiota is a complex, bidirectional interplay that is fundamental to host metabolic regulation. This compound, a secondary bile acid, is a direct product of microbial metabolism, and in turn, it helps shape the composition of the gut microbiome and acts as a critical signaling molecule in various host metabolic pathways. tandfonline.comamegroups.cn

Microbial Biotransformation

Primary bile acids, such as cholic acid and chenodeoxycholic acid, are synthesized in the liver and conjugated with amino acids like taurine (B1682933) or glycine (B1666218) before being secreted into the intestine. amegroups.cn Within the intestinal lumen, these primary bile acids are subjected to extensive metabolism by the resident gut microbiota. amegroups.cnfrontiersin.org This biotransformation is a multi-step process involving specific bacterial enzymes:

Deconjugation: The first and rate-limiting step is the hydrolysis of the taurine or glycine conjugate from the bile acid steroid core. tandfonline.com This reaction is catalyzed by bile salt hydrolases (BSH), enzymes that are widely expressed across numerous bacterial phyla in the gut, including Firmicutes, Bacteroidetes, and Actinobacteria. tandfonline.comfrontiersin.org

7α-dehydroxylation: Following deconjugation, the unconjugated primary bile acids can be further transformed into secondary bile acids. Specifically, cholic acid is converted to deoxycholic acid (DCA) by the action of bacterial 7α-dehydroxylase enzymes. nih.govresearchgate.net This function is carried out by a more select group of anaerobic bacteria, primarily from the Clostridiales order.

Reconjugation: While most secondary bile acids exist in the gut in their unconjugated form, some microbial species also possess the ability to re-conjugate these secondary bile acids with amino acids. frontiersin.org The formation of this compound is the result of the conjugation of microbially-produced deoxycholic acid with taurine.

This intricate metabolic processing by the gut microbiota significantly alters the composition of the bile acid pool, increasing its chemical diversity and generating potent signaling molecules like this compound and its unconjugated precursor, deoxycholic acid. researchgate.netnih.gov

Table 1: Key Microbial Enzymes in Bile Acid Metabolism

Enzyme Function Key Bacterial Phyla/Orders Citation
Bile Salt Hydrolase (BSH) Deconjugates taurine or glycine from primary bile acids. Firmicutes, Bacteroidetes, Actinobacteria tandfonline.comfrontiersin.org

| 7α-dehydroxylase | Converts primary bile acids (e.g., cholic acid) to secondary bile acids (e.g., deoxycholic acid). | Firmicutes (specifically Clostridiales order) | researchgate.net |

Modulation of Host Metabolic Pathways

This compound and other microbially-derived secondary bile acids are not merely digestive aids but are powerful signaling molecules that regulate host metabolism by activating specific host receptors. amegroups.cnmdpi.com The primary targets for these bile acids are the nuclear receptor Farnesoid X Receptor (FXR) and the G-protein coupled membrane receptor Takeda G-protein coupled receptor 5 (TGR5). mdpi.commdpi.com

Activation of these receptors by bile acids like deoxycholic acid (the deconjugated form of this compound) influences a wide array of metabolic processes:

Glucose Homeostasis: Bile acid signaling through FXR and TGR5 is involved in regulating glucose metabolism and improving insulin (B600854) sensitivity. mdpi.comsbgg.org.br

Lipid Metabolism: These pathways play a central role in controlling the synthesis, transport, and excretion of cholesterol and triglycerides. researchgate.netmdpi.com

Energy Expenditure: TGR5 activation, in particular, has been linked to increased energy expenditure. frontiersin.orgmdpi.com

Inflammation: Bile acid signaling can modulate inflammatory responses within the gut and systemically. sbgg.org.brnih.gov

Detailed Research Findings

Research in animal models has provided detailed insights into how the interplay between gut microbiota and this compound impacts metabolic health.

A study using a mouse model of cancer cachexia demonstrated a direct link between gut microbiota composition, reduced levels of secondary bile acids, and metabolic decline. tandfonline.com As cachexia progressed, researchers observed significant alterations in the gut microbiota, which correlated with a sharp decrease in hepatic this compound levels. tandfonline.com This suggests that the disruption of specific microbial populations capable of producing secondary bile acids contributes to the metabolic dysregulation seen in the disease. tandfonline.com

Conversely, interventions that modify the gut microbiota can lead to beneficial metabolic outcomes through changes in the bile acid pool. In a study with diet-induced obese and diabetic mice, treatment with antibiotics altered the gut microbiome composition. sbgg.org.brbroadinstitute.org This shift led to changes in the serum bile acid profile, which correlated with improved glucose metabolism and enhanced insulin signaling. sbgg.org.br These positive metabolic effects were linked to the bile acid receptor TGR5, highlighting it as a key mediator of the microbiota-bile acid-host metabolic axis. sbgg.org.brbroadinstitute.org

Table 2: Research Findings on this compound-Microbiota Interaction and Metabolic Outcomes

Research Model Intervention/Condition Key Microbiota Changes Impact on Bile Acids Metabolic Outcome Citation
C26 Cancer Cachexia Mice Progression of cachexia Altered composition, including changes in families within the Clostridiales order. Significant decrease in hepatic this compound. Worsening of cachectic symptoms (body weight loss). tandfonline.com

This evidence underscores the crucial role of the gut microbiota in metabolizing bile acids to produce signaling molecules like this compound, which are integral to maintaining host metabolic homeostasis. Dysbiosis, or an imbalance in the gut microbiota, can disrupt this process, contributing to the pathogenesis of metabolic diseases. researchgate.netnih.gov

Research Methodologies and Experimental Approaches in Taurodeoxycholate Studies

In Vitro Cellular Models

In vitro models provide a controlled environment to study the direct effects of taurodeoxycholate on specific cell types, allowing for detailed mechanistic investigations.

Mammalian Cell Lines

A diverse range of mammalian cell lines are employed in this compound research, each offering unique characteristics to model different physiological and pathological conditions.

Huh7 cells: This human liver-derived cell line is utilized to study the apoptotic effects of this compound. Research has shown that treatment with this compound can induce DNA fragmentation and PARP cleavage in Huh7 cells, indicating an apoptotic response. medchemexpress.com

IEC-6 and Caco-2 cells: These intestinal epithelial cell lines are instrumental in studying the effects of this compound on intestinal cell proliferation. Studies have demonstrated that this compound can stimulate the proliferation of both IEC-6 and Caco-2 cells in a dose-dependent manner. medchemexpress.com Specifically in IEC-6 cells, this compound has been observed to cause a significant increase in the S-phase and a decrease in the G1-phase of the cell cycle, alongside an increase in c-myc protein and mRNA expression. medchemexpress.commedchemexpress.com The Caco-2 cell line is a widely used model for studying absorption, distribution, metabolism, and excretion (ADME) of substances. nih.gov

HEK293 cells: Human embryonic kidney (HEK293) cells are a versatile platform for studying G-protein coupled receptors (GPCRs) and their response to ligands like this compound. nih.gov For instance, HEK293 cells expressing human TGR5 have been used to demonstrate the agonist activity of this compound, as evidenced by an increase in intracellular cAMP levels. medchemexpress.com

CHO cells: Chinese hamster ovary (CHO) cells are another common tool for studying receptor activation. They have been used to show that this compound acts as an agonist at human TGR5, as determined by luciferase assays. medchemexpress.com

BMDMs (Bone Marrow-Derived Macrophages): These primary immune cells are critical for investigating the anti-inflammatory properties of this compound. In lipopolysaccharide-activated BMDMs, this compound has been shown to inhibit the activation of NF-κB through the cAMP-PKA pathway. medchemexpress.com

Table 1: Summary of In Vitro Findings in Mammalian Cell Lines

Cell LineKey Research FocusObserved Effects of this compoundReferences
Huh7ApoptosisInduces DNA fragmentation and PARP cleavage medchemexpress.com
IEC-6Intestinal Cell Proliferation & Cell CycleStimulates proliferation, increases S-phase, decreases G1-phase, increases c-myc expression medchemexpress.commedchemexpress.com
Caco-2Intestinal Cell ProliferationStimulates proliferation medchemexpress.com
HEK293GPCR (TGR5) ActivationActs as an agonist, increases intracellular cAMP medchemexpress.com
CHOGPCR (TGR5) ActivationActs as an agonist (luciferase assay) medchemexpress.com
BMDMsInflammationInhibits NF-κB activation via cAMP-PKA pathway medchemexpress.com

Primary Cell Cultures

Primary cell cultures offer a more physiologically relevant system compared to immortalized cell lines, as they are directly isolated from tissues. mdpi.com

Primary human hepatocytes: These cells are considered the gold standard for in vitro liver studies. mdpi.com Research using primary human hepatocytes has revealed that this compound can induce oligonucleosomal DNA cleavage and the formation of apoptotic nuclei, highlighting its cytotoxic potential at higher concentrations. medchemexpress.com

Isolated rat hepatocytes: Similar to human hepatocytes, isolated rat hepatocytes are used to assess the cytotoxic effects of bile acids. nih.gov Studies have shown that this compound is more toxic than tauroursodeoxycholate and taurocholate in these cells. nih.gov Furthermore, the cytolytic effect of this compound increases with concentration. nih.gov

In Vivo Animal Models

Animal models are indispensable for studying the systemic effects of this compound in a whole-organism context, providing insights into its role in complex diseases.

Rodent Models of Systemic Inflammation and Sepsis

Rodent models are crucial for understanding the immunomodulatory effects of this compound during systemic inflammation.

Lipopolysaccharide (LPS)-induced sepsis model in mice: In this widely used model, intravenous administration of this compound has been shown to decrease serum pro-inflammatory cytokines, normalize hypotension, protect against renal injury, and prolong survival. frontiersin.orgnih.govnih.gov A key finding is that this compound increases the number of granulocytic myeloid-derived suppressor cells (MDSCs) in the spleen of septic mice. frontiersin.orgnih.gov Proteogenomic analysis of these MDSCs revealed that this compound promotes the expression of anti-inflammatory molecules while decreasing pro-inflammatory ones. frontiersin.orgnih.govnih.gov

Cecal Ligation and Puncture (CLP)-induced sepsis model in mice: This model more closely mimics the clinical progression of sepsis. Similar to the LPS model, this compound treatment in CLP-induced sepsis leads to an increase in splenocyte and CD11b+Gr1+ cell numbers. frontiersin.orgnih.gov

Animal Models of Neurodegenerative Diseases

The potential neuroprotective effects of this compound are investigated using various animal models of neurodegenerative diseases. scielo.brnih.govnih.gov

Huntington's Disease (HD) models: While specific studies on this compound in HD models were not detailed in the provided search results, the use of transgenic mouse models, such as the R6/2 and Hdh140 mice, is common in HD research to study disease progression and test therapeutic interventions. oaepublish.comconductscience.com

Alzheimer's Disease (AD) models: In a mouse model of AD, this compound has been shown to inhibit the priming phase of NLRP3 inflammasome activation in microglia, which is a key process in neuroinflammation. researchgate.net It also suppresses the expression of P2X7R and subsequent calcium mobilization, which are critical for the production of pro-inflammatory cytokines like IL-1β and IL-18. researchgate.net

Models of Dermatological and Gastrointestinal Inflammation

Animal models are essential for evaluating the therapeutic potential of this compound in inflammatory conditions of the skin and gut. immunopaedia.org.zamdpi.com

Atopic Dermatitis (AD) models in mice: In mouse models of AD induced by dinitrochlorobenzene (DNCB) or MC903, oral administration of this compound has been found to significantly ameliorate AD symptoms, including reducing epidermal and dermal thickness. nih.govresearchgate.net It also inhibits the infiltration of myeloid and lymphoid cells into the skin lesions and suppresses the expression of various inflammatory cytokines and chemokines. nih.govresearchgate.net

Dextran (B179266) Sodium Sulfate (B86663) (DSS)-induced colitis model in mice: In this model of inflammatory bowel disease, this compound treatment prevented body weight loss, colon shortening, and mucosal ulceration. researchgate.net It also reduced the production of pro-inflammatory cytokines and the infiltration of inflammatory cells into the colon. researchgate.net Mechanistically, this compound was found to increase the percentage of anti-inflammatory M2 macrophages while decreasing the numbers of pro-inflammatory M1 macrophages and Th1, Th2, and Th17 cells in the colon. researchgate.net

Table 2: Summary of In Vivo Findings in Animal Models

Disease ModelAnimal ModelKey Research FocusObserved Effects of this compoundReferences
Systemic Inflammation/SepsisLPS-induced miceImmunomodulationDecreased pro-inflammatory cytokines, increased survival, increased MDSCs frontiersin.orgnih.govnih.gov
Systemic Inflammation/SepsisCLP-induced miceImmunomodulationIncreased splenocytes and CD11b+Gr1+ cells frontiersin.orgnih.gov
Alzheimer's DiseaseMouse modelNeuroinflammationInhibited NLRP3 inflammasome activation in microglia, suppressed P2X7R expression researchgate.net
Atopic DermatitisDNCB/MC903-induced miceSkin InflammationAmeliorated symptoms, reduced skin thickness, inhibited inflammatory cell infiltration and cytokine expression nih.govresearchgate.net
ColitisDSS-induced miceGastrointestinal InflammationPrevented weight loss and colon shortening, reduced pro-inflammatory cytokines, shifted macrophage polarization to M2 researchgate.net

Models for Studying Hepatic and Gastrointestinal Physiology

The investigation of this compound's (TDCA) physiological roles and mechanisms relies on a variety of experimental models, spanning from whole organisms to isolated cells. These models are crucial for understanding its effects on liver and gut function.

In Vivo Animal Models: Rodent models are frequently used to study the systemic effects of TDCA. In sepsis research, mouse models, such as those induced by cecal ligation and puncture (CLP), are employed to assess TDCA's ability to modulate inflammation, protect against organ injury (kidney and liver), and improve survival. frontiersin.orgnih.govinvivochem.cn Rat models have also been utilized to investigate the biliary effects of TDCA and for toxicological evaluations. nih.govresearchgate.net For instance, studies in anesthetized dogs and rats have been conducted to compare the effects of TDCA on bile flow and composition. researchgate.net Furthermore, the 3-nitropropionic acid rat model of Huntington's disease has been used to demonstrate the neuroprotective potential of TDCA. medchemexpress.comclinisciences.com

Isolated Perfused Organs: The isolated perfused rat liver system provides a controlled ex vivo environment to study hepatic metabolism and transport of TDCA without the influence of systemic factors. This model has been instrumental in demonstrating that the rat liver can hydroxylate this compound. researchgate.net It is also used to investigate the direct effects of bile salts on biliary secretion and composition.

Cell Culture Models: Various cell lines are employed to dissect the cellular and molecular mechanisms of TDCA action.

Gastrointestinal Epithelial Cells: IEC-6 (a rat intestinal epithelial cell line) and Caco-2 (a human colorectal adenocarcinoma cell line) are standard models for studying intestinal cell proliferation, differentiation, and barrier function. nih.govmedchemexpress.com Studies with these cells have shown that TDCA can stimulate proliferation and modulate the cell cycle. nih.govmedchemexpress.com

Hepatic Cells: Primary human hepatocytes and human liver-derived cell lines like Huh7 are used to investigate TDCA-induced apoptosis and other cellular responses in the liver. medchemexpress.comclinisciences.com

Immune Cells: To study its immunomodulatory effects, researchers use primary cells like bone marrow-derived macrophages (BMDMs) and splenocytes from mice. frontiersin.orgnih.govmedchemexpress.com These models have been key in showing that TDCA can inhibit the activation of NF-κB and increase the number of specific immune cells like granulocytic myeloid-derived suppressor cells (MDSCs). frontiersin.orgnih.govmedchemexpress.com

Engineered Cell Lines: HEK293 and CHO cells are often engineered to express specific receptors, such as the G protein-coupled bile acid receptor TGR5, to study receptor activation and downstream signaling pathways, like changes in intracellular cAMP levels, in a simplified system. medchemexpress.commedchemexpress.com The T84 colon cancer cell line is another key model, used to show that TDCA stimulates chloride secretion, a process relevant to bile acid-induced diarrhea. jci.org

Molecular and Cellular Analytical Techniques

A diverse array of analytical techniques is employed to elucidate the effects of this compound at the molecular and cellular level.

Gene Expression Profiling (e.g., Microarray Analysis, RT-PCR)

Gene expression analysis is fundamental to understanding how TDCA alters cellular function by modifying the transcriptome.

Microarray Analysis: This high-throughput technique allows for the simultaneous measurement of the expression levels of thousands of genes. In studies involving TDCA, microarrays have been used to compare gene expression profiles between different cell populations or treatment conditions. For example, microarray analysis of myeloid-derived suppressor cells (MDSCs) from septic mice treated with TDCA revealed significant changes in gene expression compared to untreated controls, with 818 genes showing more than an 8-fold change. frontiersin.orgnih.gov These analyses identified that TDCA controls genes involved in immune regulation pathways. frontiersin.orgnih.gov In another context, microarray analysis of liver tissue from mice on a high-fat diet showed that bile acid profiles, including TDCA levels, correlate with changes in gene expression related to amino acid metabolism. biorxiv.org

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): RT-PCR is used to validate the findings from microarray studies and to quantify the expression of specific genes of interest. For instance, RT-PCR has been used to confirm that TDCA treatment increases the expression of the c-myc gene in IEC-6 intestinal epithelial cells, which is linked to its proliferative effects. nih.govmedchemexpress.com It has also been used to measure the mRNA expression of arginase-1 and iNOS in MDSCs to characterize their immune-regulatory functions. frontiersin.orgnih.gov

Table 1: Examples of Genes Regulated by this compound (TDCA)
Gene/TargetTechniqueModel SystemObserved EffectReference
c-mycNorthern Blot, RT-PCRIEC-6 cellsIncreased mRNA expression nih.govmedchemexpress.com
Immune Regulation GenesMicroarrayMouse MDSCs818 genes showed >8-fold change; pathways for immune regulation controlled by TDCA frontiersin.orgnih.gov
Arginase-1RT-PCRMouse MDSCsNo significant difference in mRNA expression frontiersin.orgnih.gov
Vp-PAI genesMicroarrayVibrio parahaemolyticusUpregulated expression plos.org

Proteomics (e.g., iTraq Analysis, Western Blotting)

Proteomic techniques are essential for analyzing changes in protein expression and post-translational modifications, providing a functional context to gene expression data.

iTraq (Isobaric Tags for Relative and Absolute Quantitation) Analysis: This is a mass spectrometry-based quantitative proteomics method. It has been applied to create comprehensive proteomic profiles of cells treated with TDCA. In a study on MDSCs, iTraq labeling identified 1,643 unique proteins, revealing two distinct clusters of proteins that were either down-regulated or up-regulated by TDCA treatment. frontiersin.org The analysis showed that proteins involved in chemotaxis and pro-inflammatory pathways were down-regulated, while those associated with endocytosis and immune regulation (such as acute phase response and LXR/RXR/FXR signaling) were up-regulated. frontiersin.orgnih.gov

Western Blotting: This widely used technique detects and quantifies specific proteins. In TDCA research, it is routinely used to confirm proteomic findings and to measure the levels of key proteins in signaling pathways. For example, Western blotting has confirmed that TDCA increases the expression of the c-myc protein in IEC-6 and Caco-2 cells. medchemexpress.comnih.gov It is also used to detect markers of apoptosis, such as the cleavage of poly (ADP-ribose) polymerase (PARP). medchemexpress.comclinisciences.com Additionally, it has been used to analyze proteins involved in inflammation and cell signaling in various cell lines. creative-biolabs.compubcompare.ai

Table 2: Proteomic Findings in this compound (TDCA) Studies
Protein/PathwayTechniqueModel SystemObserved EffectReference
c-mycWestern BlotIEC-6 cellsSignificantly increased protein expression medchemexpress.comnih.govmedchemexpress.com
PARPWestern BlotHuh7 cellsIncreased cleavage (indicating apoptosis) medchemexpress.comclinisciences.com
Chemotaxis & Pro-inflammatory ProteinsiTraq AnalysisMouse MDSCsDown-regulated frontiersin.orgnih.gov
Endocytosis & Immune-regulation ProteinsiTraq AnalysisMouse MDSCsUp-regulated frontiersin.orgnih.gov

Flow Cytometry for Cell Phenotyping and Cell Cycle Analysis

Flow cytometry is a powerful tool for analyzing the physical and chemical characteristics of single cells in a heterogeneous population.

Cell Phenotyping: This application involves using fluorescently labeled antibodies to identify and quantify specific cell types. In sepsis studies, flow cytometry (specifically FACS, or fluorescence-activated cell sorting) is used to purify and characterize immune cell populations. For example, it has been shown that TDCA treatment increases the number of CD11b+Gr1hi granulocytic myeloid-derived suppressor cells (gMDSCs) in the spleen of septic mice. frontiersin.orgnih.gov These sorted cells can then be used for subsequent functional assays or molecular analyses. frontiersin.orgnih.gov

Cell Cycle Analysis: By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or DAPI, flow cytometry can determine the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.comabcam.comnih.gov Studies using intestinal epithelial cells (IEC-6) have demonstrated that TDCA induces a significant increase in the percentage of cells in the S-phase (DNA synthesis phase) and a corresponding decrease in the G1-phase, indicating that TDCA stimulates cell cycle progression and proliferation. medchemexpress.comnih.govmedchemexpress.commedchemexpress.com

Biochemical Assays for Enzyme Activity and Signaling Pathway Readouts

A variety of biochemical assays are used to measure specific molecular events, enzyme activities, and signaling outcomes in response to TDCA.

cAMP Level Measurement: As TDCA is an agonist for the TGR5 receptor, which is coupled to adenylyl cyclase, measuring intracellular cyclic AMP (cAMP) levels is a common readout for receptor activation. Assays have shown that TDCA causes a rise in intracellular cAMP in cells expressing TGR5, with an EC50 value of approximately 0.68 to 0.79 μM. medchemexpress.commedchemexpress.comoup.com This activation of the cAMP pathway is linked to TDCA's anti-inflammatory effects. medchemexpress.commedchemexpress.com

Enzyme Activity Assays: These assays measure the rate of specific enzymatic reactions. abyntek.comwikipedia.org In toxicology studies, the activity of liver enzymes such as lactate (B86563) dehydrogenase (LDH) and aspartate aminotransferase (AST) in the serum are measured as biomarkers of liver damage. researchgate.nettandfonline.com Conversely, specific enzyme assays have been used to purify and characterize enzymes that act on TDCA, such as this compound 7 alpha-monooxygenase from rat liver microsomes, which has a Michaelis constant (Km) for TDCA of 33 μM. nih.gov

Apoptosis Assays: To determine if TDCA induces programmed cell death, several assays are used.

DNA Fragmentation: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into smaller fragments. Assays that measure oligonucleosomal DNA cleavage or quantify sub-G1 DNA content by flow cytometry are used to detect this. TDCA has been shown to increase DNA fragmentation in human hepatocytes and Huh7 cells. medchemexpress.comclinisciences.comnih.gov

PARP Cleavage: The cleavage of PARP by caspases is an early marker of apoptosis. As mentioned, Western blotting is used to detect this cleavage product, which has been observed in Huh7 cells following TDCA treatment. medchemexpress.comclinisciences.com

Chloride Uptake/Secretion: To study ion transport in intestinal epithelial cells, assays measuring the movement of chloride ions are performed. For example, studies in T84 cell monolayers have used measurements of short-circuit current to demonstrate that TDCA stimulates net chloride secretion. jci.org

Table 3: Summary of Biochemical Assays in this compound (TDCA) Research
AssayPurposeModel SystemKey FindingReference
cAMP Level AssayMeasure TGR5 receptor activationHEK293 cells expressing TGR5TDCA is an agonist with an EC50 of 0.68 µM medchemexpress.commedchemexpress.com
Enzyme Activity AssayCharacterize this compound 7α-monooxygenasePurified rat liver enzymeKm for TDCA is 33 µM nih.gov
DNA Fragmentation AssayDetect apoptosisPrimary human hepatocytes, Huh7 cellsTDCA increases DNA fragmentation medchemexpress.comclinisciences.comnih.gov
PARP Cleavage AssayDetect apoptosisHuh7 cellsTDCA increases PARP cleavage medchemexpress.comclinisciences.com
Chloride Secretion AssayMeasure ion transportT84 cell monolayersTDCA stimulates net Cl- secretion jci.org

Microscopic Techniques (e.g., Confocal Microscopy, Histopathology)

Microscopy provides crucial visual information about the effects of this compound on cell morphology and tissue architecture.

Confocal Microscopy: This advanced fluorescence microscopy technique allows for the creation of high-resolution, three-dimensional images of cells and tissues. It has been used to study the localization of specific molecules and the microstructure of complex systems. For example, in studies of lipid digestion, confocal microscopy has visualized how TDCA affects emulsion droplets stabilized by methylcellulose, showing the displacement of the stabilizing network during digestion. sci-hub.se It has also been used to confirm the uptake of fluorescently labeled nanoparticles containing TDCA into brain cells in drug delivery studies. nih.gov

Histopathology: This involves the microscopic examination of stained tissue sections to observe morphology and identify abnormalities. In toxicology studies, histopathological analysis of organs like the liver and the injection site is critical. Following TDCA administration in rats, histopathology revealed changes at the tail injection site, including ulceration, edema, and fibrosis, while showing no systemic toxicity in major organs at lower doses. invivochem.cnnih.gov Similarly, in dogs, histopathological changes associated with liver injury were observed at higher doses. tandfonline.com In sepsis models, staining techniques like Periodic acid-Schiff (PAS) are used to assess tissue integrity, for example in the kidney, to demonstrate the protective effects of TDCA. frontiersin.org

Q & A

Q. What are the standard experimental methods for quantifying taurodeoxycholate in biological samples?

this compound (TDC) quantification typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for bile acid detection. Key steps include:

  • Sample preparation : Lipid extraction using organic solvents (e.g., methanol-chloroform) to isolate bile acids.
  • Calibration : Standard curves with deuterated internal standards (e.g., d4-TDC) to account for matrix effects.
  • Validation : Precision, accuracy, and limit of detection (LOD) assessments per FDA bioanalytical guidelines. Researchers must also control for inter-individual variability in bile acid profiles by normalizing to total protein or creatinine levels .

Q. How does this compound influence membrane dynamics in vitro?

TDC, a secondary bile acid, disrupts lipid bilayers by solubilizing membrane components, which is critical for studying its role in cholesterol homeostasis. Experimental approaches include:

  • Fluorescence assays : Using pyrene-labeled phosphatidylcholine to monitor micelle formation.
  • Surface plasmon resonance (SPR) : To quantify binding kinetics with synthetic lipid membranes.
  • Electron paramagnetic resonance (EPR) : For assessing membrane fluidity changes. Contradictions in reported critical micellar concentrations (CMCs) may arise from differences in buffer ionic strength or temperature; thus, methodological transparency is essential .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s pro-apoptotic vs. cytoprotective roles in hepatocytes?

Discrepancies often stem from experimental variables such as:

  • Dose-dependence : Low concentrations (≤50 µM) may activate survival pathways (e.g., PI3K/Akt), while higher doses (>100 µM) induce oxidative stress.
  • Cell models : Primary hepatocytes vs. immortalized lines (e.g., HepG2) exhibit divergent bile acid receptor (FXR/TGR5) expression. Recommendations :
  • Use factorial designs to test interactions between TDC concentration, exposure time, and cell type .
  • Validate findings with siRNA knockdown of FXR/TGR5 to isolate mechanistic pathways .

Q. What strategies optimize this compound stability in long-term in vivo studies?

TDC degradation in gut microbiota complicates longitudinal analyses. Methodological solutions include:

  • Gnotobiotic models : Using germ-free mice to control microbial metabolism.
  • Stable isotope tracing : Administering ¹³C-labeled TDC to track metabolic fate via NMR or LC-MS.
  • Encapsulation : Liposomal delivery systems to bypass gastric degradation. Recent studies highlight interspecies variability in bile acid metabolism, necessitating species-specific validation .

Methodological Challenges and Data Interpretation

Q. How should researchers design experiments to study this compound’s interaction with gut microbiota-derived metabolites?

A robust design involves:

  • Multi-omics integration : Pairing metagenomics (microbiota composition) with metabolomics (TDC derivatives).
  • In vitro fermentation : Simulating colonic conditions with fecal slurries and quantifying TDC conversion via kinetic modeling.
  • Statistical rigor : Multivariate analyses (e.g., PCA or PLS-DA) to identify covarying factors. Contradictory findings may arise from confounding variables like dietary fiber intake; thus, controlled feeding protocols are critical .

Q. What are the pitfalls in extrapolating this compound’s in vitro effects to in vivo physiological contexts?

Common issues include:

  • Lack of bile acid gradient replication : In vivo, TDC concentrations vary spatially (e.g., liver vs. ileum).
  • Absence of enterohepatic circulation : Static in vitro models fail to recapitulate dynamic reabsorption. Solutions :
  • Microfluidic "gut-on-a-chip" systems to mimic flow and shear stress.
  • Pharmacokinetic modeling to estimate in vivo relevance of in vitro doses .

Data Presentation and Reproducibility

Q. What criteria ensure the reproducibility of this compound-related experiments?

Adhere to the ARRIVE guidelines for preclinical studies:

  • Detailed protocols : Specify TDC source (e.g., synthetic vs. isolated), purity (>98% by NMR), and storage conditions.
  • Data transparency : Share raw chromatograms and spectral validation in supplementary materials.
  • Negative controls : Include bile acid-free cohorts to account for endogenous interference. Journals like the Beilstein Journal of Organic Chemistry mandate strict experimental documentation to facilitate replication .

Tables

Q. Table 1. Common Analytical Techniques for this compound Characterization

TechniqueApplicationLimitationsReference
LC-MS/MSQuantification in serumHigh cost of deuterated standards
NMRStructural elucidationLow sensitivity for trace amounts
SPRBinding kineticsRequires purified membrane receptors

Q. Table 2. Key Variables Impacting TDC Bioactivity

VariableImpact on ResultsMitigation Strategy
pHAlters micelle formationUse HEPES buffer (pH 7.4)
TemperatureAffects membrane fluidityStandardize at 37°C
Cell passage numberChanges receptor expressionUse low-passage cells

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.